

# Introduction: A Key Intermediate in Antiviral Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: ethyl (E)-3-ethoxy-2-methylacrylate

Cat. No.: B3021288

[Get Quote](#)

**Ethyl (E)-3-ethoxy-2-methylacrylate** is a functionalized acrylate derivative whose utility is defined by its multiple reactive sites. The molecule features an ethyl ester, a methyl-substituted alkene, and an enol ether. This combination of functionalities makes it an ideal synthon for constructing heterocyclic ring systems through condensation reactions.

Its most prominent and high-impact application is in the synthesis of novel inhibitors targeting the Respiratory Syncytial Virus (RSV).[1] RSV is a common and highly contagious virus that causes respiratory infections, posing a significant threat to infants, young children, and immunocompromised adults.[2] **Ethyl (E)-3-ethoxy-2-methylacrylate** serves as a crucial starting material for forming the central pyrazolone core of the antiviral agent Rilematovir (JNJ-53718678), a compound that has undergone clinical evaluation for the treatment of RSV infections.[1][2] This guide delves into the practical chemistry that makes this molecule a cornerstone of this important therapeutic agent's synthesis.

## Physicochemical and Structural Properties

The structural and physical properties of **Ethyl (E)-3-ethoxy-2-methylacrylate** are summarized below. These data are essential for its proper handling, reaction setup, and characterization.

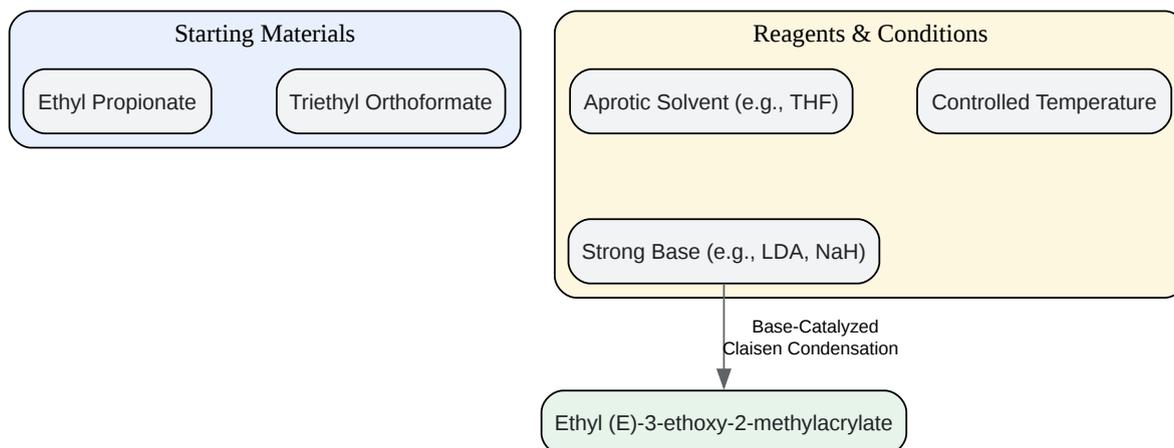
Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>	[3]
Molecular Weight	158.19 g/mol	[3]
IUPAC Name	ethyl (E)-3-ethoxy-2-methylprop-2-enoate	[3]
CAS Number	1085699-23-5	[3]
Appearance	Clear, faint yellow liquid	[1]
Boiling Point	196-198 °C	[1]
Density	~0.965 g/cm <sup>3</sup> (Predicted)	[1]
InChIKey	WZCHIWJCAAITIC-VOTSOKGWSA-N	[3]
SMILES	<chem>CCO/C=C(\C)/C(=O)OCC</chem>	[1]

## Synthesis and Mechanistic Insights

The synthesis of **ethyl (E)-3-ethoxy-2-methylacrylate** is not widely reported in standard academic literature, with the most authoritative procedures found within pharmaceutical process patents. The primary route involves a base-catalyzed Claisen-type condensation reaction between an ethyl propionate derivative and an orthoformate.

## Synthesis Workflow

The logical flow for the synthesis begins with readily available starting materials, ethyl propionate and triethyl orthoformate, which undergo a condensation reaction facilitated by a strong base to form the target molecule.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl (E)-3-ethoxy-2-methylacrylate**.

## Experimental Protocol: Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate

The following protocol is adapted from the process described in patent WO 2012/158487 A1, which details the preparation of intermediates for RSV inhibitors.

Materials:

- Ethyl propionate
- Triethyl orthoformate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl formate

- Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine

#### Procedure:

- **Initiation:** A solution of ethyl propionate (1.0 eq) and ethyl formate (1.2 eq) in anhydrous DMF is prepared in a reaction vessel under an inert atmosphere (e.g., Nitrogen).
- **Base Addition:** The solution is cooled to 0 °C. Sodium hydride (1.2 eq) is added portion-wise, ensuring the internal temperature does not exceed 5 °C.
- **Reaction:** The reaction mixture is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 16 hours.
- **Addition of Orthoformate:** Triethyl orthoformate (1.5 eq) is added to the reaction mixture.
- **Acidification & Work-up:** The mixture is heated to 80 °C for 4 hours. After cooling, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
- **Extraction:** The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield **ethyl (E)-3-ethoxy-2-methylacrylate** as a clear oil.

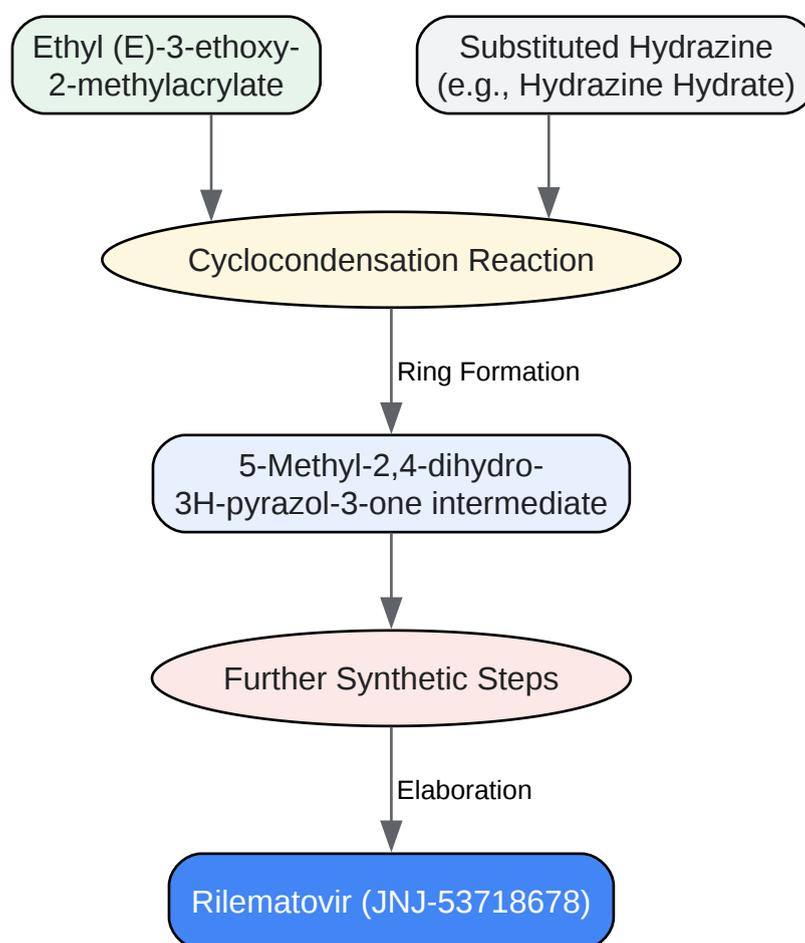
## Core Application in Drug Development: Synthesis of Rilematovir (JNJ-53718678)

The primary utility of **ethyl (E)-3-ethoxy-2-methylacrylate** for drug development professionals lies in its role as a precursor to the core of the RSV fusion inhibitor Rilematovir.<sup>[4]</sup><sup>[5]</sup> It reacts

with a substituted hydrazine to form a 5-methyl-2,4-dihydro-3H-pyrazol-3-one ring system.

## Role as a Precursor to the Pyrazolone Core

The reaction is a cyclocondensation. The hydrazine molecule attacks the acrylate system, leading to the formation of a stable five-membered heterocyclic ring, which becomes the central scaffold of the final drug molecule.



[Click to download full resolution via product page](#)

Caption: Use of the title compound to form the pyrazolone core of Rilematovir.

## Experimental Protocol: Synthesis of the Pyrazolone Intermediate

This protocol describes the reaction of **ethyl (E)-3-ethoxy-2-methylacrylate** with hydrazine to form the pyrazolone core, as adapted from relevant patent literature.

#### Materials:

- **Ethyl (E)-3-ethoxy-2-methylacrylate**
- Hydrazine hydrate
- Ethanol
- Acetic acid

#### Procedure:

- **Reaction Setup:** A solution of **ethyl (E)-3-ethoxy-2-methylacrylate** (1.0 eq) in ethanol is prepared in a round-bottom flask.
- **Hydrazine Addition:** Hydrazine hydrate (1.1 eq) is added dropwise to the solution at room temperature. A catalytic amount of acetic acid may be added to facilitate the reaction.
- **Reflux:** The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 4-6 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
- **Cooling and Crystallization:** After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to promote crystallization of the product.
- **Isolation:** The resulting solid precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield 5-methyl-2,4-dihydro-3H-pyrazol-3-one.[6]

## Safety and Handling

**Ethyl (E)-3-ethoxy-2-methylacrylate** is an irritant and harmful chemical that requires careful handling in a laboratory setting.[3]

- GHS Hazard Statements:
  - H302: Harmful if swallowed.[3]
  - H312: Harmful in contact with skin.[3]

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H332: Harmful if inhaled.[3]
- H335: May cause respiratory irritation.[3]
- Precautions:
  - Work in a well-ventilated fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
  - Avoid inhalation of vapors and contact with skin and eyes.
  - Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Conclusion

**Ethyl (E)-3-ethoxy-2-methylacrylate** is a quintessential example of a modern chemical building block whose value is intrinsically linked to its application in high-stakes pharmaceutical development. Its specific reactivity profile allows for the efficient construction of the pyrazolone core essential to the RSV inhibitor Rilematovir (JNJ-53718678). Understanding the synthesis and reactivity of this intermediate is therefore crucial for scientists working on the process development and manufacturing of this and other related therapeutic agents. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic implementation in complex drug discovery programs.

## References

- Vendeville, S., Tahri, A., Hu, L., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. *Journal of Medicinal Chemistry*, 63(15), 8046-8058. Available at: [\[Link\]](#)

- Roymans, D., Alnajjar, S.S., Battles, M.B., et al. (2017). Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor. *Nature Communications*, 8(1), 167. Available at: [\[Link\]](#)
- ResearchGate. (2017). Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor. ResearchGate. Available at: [\[Link\]](#)
- Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. (2022). *Scientific Reports*. Available at: [\[Link\]](#)
- Alam, M. M., et al. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. *Bangladesh Journal of Scientific and Industrial Research*. Available at: [\[Link\]](#)
- Synthesis of pyrazolo[1,5-a][2][5]triazine derivatives as inhibitors of thymidine phosphorylase. (2018). *PubMed*. Available at: [\[Link\]](#)
- Google Patents. (1999). Process for preparation of pyrazolo-(4,3-d)pyrimidin-7-ones and intermediates thereof. European Patent Office - EP 0994115 A2.
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). *Journal of Chemical Sciences*. Available at: [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **Ethyl (E)-3-ethoxy-2-methylacrylate**. PubChem Compound Database. Retrieved January 7, 2026, from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]

- 5. [banglajol.info](http://banglajol.info) [[banglajol.info](http://banglajol.info)]
- 6. Therapeutic efficacy of JNJ-49214698, an RSV fusion inhibitor, in RSV-infected neonatal lambs - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Introduction: A Key Intermediate in Antiviral Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021288#ethyl-e-3-ethoxy-2-methylacrylate-molecular-weight>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)